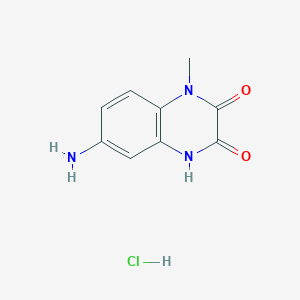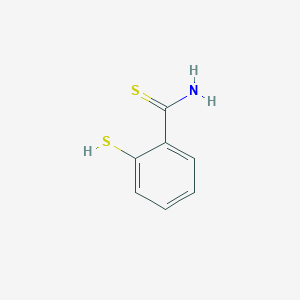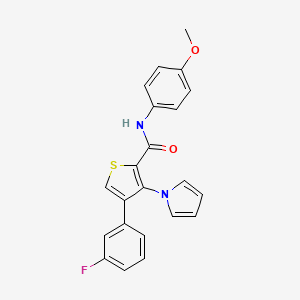
3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide" is a synthetic molecule that appears to be related to various research areas, including medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described in the papers may offer insights into its potential synthesis, properties, and applications.
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the use of various starting materials such as dimethoxyphenyl derivatives and thiophene-containing compounds. For example, the synthesis of pyrazoline and pyrimidine derivatives from a dimethoxyphenyl precursor is described, which involves microwave irradiation and the use of thiosemicarbazide and other reagents . Similarly, the synthesis of a compound with a pyridinyl moiety is achieved through a reaction with pyridin-2-methylanamine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and computational methods. For instance, density functional theory (DFT) calculations have been used to explore the structure and properties of a dimethyl-N-(2-pyridinyl)propanamide compound . Crystallographic analysis has also been employed to determine the structure of compounds with similar functional groups . These techniques could be applied to analyze the molecular structure of "this compound."
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various chemical reactions. For example, the synthesis of heterocyclic systems from acetyl derivatives has been reported, which involves the preparation of pyrido[1,2-a]pyrimidin-4-ones . Additionally, the reactions of oxiranylthiophen-2-yl-propanone with different nucleophiles have been studied for antiviral evaluations . These studies provide a foundation for understanding the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic profiling, including FT-IR, FT-Raman, NMR, and UV-Visible analysis . The HOMO-LUMO energy gap and molecular electrostatic potential have been investigated to understand the electronic properties . Furthermore, the crystal structure and herbicidal activity of a thiadiazolopyrimidinylidene derivative have been reported, which could offer insights into the potential biological activities of the compound .
科学的研究の応用
Crystal Structure and Herbicidal Activity
- Application : The compound has been studied for its crystal structure and herbicidal activity, with findings indicating effectiveness in herbicidal applications (Liu et al., 2008).
Synthesis and Antiviral Evaluations
- Application : Various derivatives of this compound have been synthesized and evaluated for antiviral activities, highlighting its potential in the field of antiviral drug development (H. Sayed & M. A. Ali, 2007).
Antimicrobial Studies
- Application : Compounds related to this chemical structure have been synthesized and evaluated for their antimicrobial properties, indicating its relevance in developing new antimicrobial agents (D. Tayade et al., 2012).
Crystal Structure and Hirshfeld Surface Analysis
- Application : Analysis of similar compounds' crystal structure and Hirshfeld surface has been conducted, providing insights into molecular interactions and stability relevant to pharmaceutical and material science research (M. Prabhuswamy et al., 2016).
Antidepressant and Nootropic Agents
- Application : Related compounds have been synthesized and investigated for their antidepressant activity, demonstrating the potential of this compound class in the development of central nervous system (CNS) agents (Asha B. Thomas et al., 2016).
Cytotoxic Evaluation in Cancer Research
- Application : Derivatives of this compound have been studied for their cytotoxic effects and potential as cancer treatment agents, especially in drug-resistant cell lines (I. Gomez-Monterrey et al., 2011).
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-25-18-7-5-15(19(12-18)26-2)6-8-20(24)23-13-16-4-3-10-22-21(16)17-9-11-27-14-17/h3-5,7,9-12,14H,6,8,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQRDFKGLHZXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-adamantyl-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3012405.png)

![N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3012409.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3012411.png)

![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)

![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)
![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B3012421.png)
![2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3012422.png)
![Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3012423.png)
![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3012424.png)
![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B3012426.png)